2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound characterized by the presence of a pyrazine ring substituted with a piperidine moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,5-difluorobenzyl chloride with piperidine under basic conditions to form 1-[(3,5-difluorophenyl)methyl]piperidine.
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Attachment of the Pyrazine Ring: : The next step involves the introduction of the pyrazine ring. This can be done by reacting the piperidine intermediate with 2-chloropyrazine in the presence of a base such as potassium carbonate, facilitating the nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
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Substitution: : The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
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Biological Studies: : The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
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Industrial Applications: : It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances its binding affinity and specificity, while the piperidine and pyrazine rings contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-({1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and biological activity.
2-({1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Methyl groups instead of fluorine, leading to different pharmacological properties.
Uniqueness
The presence of the difluorophenyl group in 2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine imparts unique electronic properties, enhancing its stability and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-7-14(8-16(19)9-15)11-22-5-1-13(2-6-22)12-23-17-10-20-3-4-21-17/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIUKFWHDPYJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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